Cy5-ProTx-I
Description
Introduction to Cy5-ProTx-I: Origins and Research Significance
Natural Source and Discovery of ProTx-I in Thrixopelma pruriens Venom
ProTx-I, a 35-amino-acid peptide, was first isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), a species endemic to South America. This spider employs ProTx-I as a neurotoxic defense mechanism, targeting voltage-gated sodium (NaV) and calcium (CaV) channels to immobilize prey.
Structural Features
The peptide’s primary structure (Table 1) includes six cysteine residues forming three disulfide bonds (Cys2–Cys16, Cys9–Cys21, Cys15–Cys28), which stabilize its inhibitory cystine knot (ICK) motif. Nuclear magnetic resonance (NMR) studies reveal two antiparallel β-strands and a hydrophobic patch dominated by aromatic residues (Trp5, Trp27, Trp30), enabling membrane interaction.
Table 1: ProTx-I Amino Acid Sequence
| Position | 1–5 | 6–10 | 11–15 | 16–20 | 21–25 | 26–30 | 31–35 |
|---|---|---|---|---|---|---|---|
| Sequence | ECRYW | LGGCS | AGQTC | CKHLV | CRSRH | GWCVW | DGTFS |
ProTx-I exhibits dual functionality:
Rationale for Cy5 Fluorophore Conjugation in Neuropharmacological Research
The Cy5 fluorophore (λex = 646 nm, λem = 662 nm) was conjugated to ProTx-I to overcome limitations in traditional electrophysiological methods, enabling real-time spatial tracking of NaV1.8 dynamics.
Advantages of Cy5 Labeling
- Spectral Properties : Far-red emission minimizes tissue autofluorescence, enhancing signal-to-noise ratios in deep-tissue imaging.
- Photostability : Resists photobleaching during prolonged microscopy sessions.
- Target Validation : Confirms ProTx-I binding to NaV1.8 in dorsal root ganglia neurons.
Table 2: Cy5 Spectral Characteristics vs. Common Fluorophores
| Fluorophore | λex (nm) | λem (nm) | Tissue Penetration |
|---|---|---|---|
| Cy5 | 646 | 662 | High (>1 mm) |
| FITC | 494 | 521 | Low (~200 µm) |
| Alexa Fluor 488 | 495 | 519 | Moderate (~500 µm) |
Conjugation involves attaching Cy5 to lysine residues (e.g., Lys16) via NHS ester chemistry, preserving toxin affinity while introducing fluorescence.
Position Within Venom-Derived Sodium Channel Modulators
This compound occupies a unique niche among arthropod venom peptides targeting NaVs (Table 3). Unlike β-scorpion toxins that enhance channel activation, ProTx-I stabilizes NaVs in closed states, providing tools to study inactivation mechanisms.
Table 3: Comparative Analysis of Venom-Derived NaV Modulators
| Toxin | Source | Target | Mechanism | Imaging Applications |
|---|---|---|---|---|
| This compound | T. pruriens | NaV1.8/TRPA1 | Gating modification | Pain pathway mapping |
| Chlorotoxin | Leiurus quinquestriatus | NaV1.6 | Activation inhibition | Glioma imaging |
| μ-Conotoxin | Conus geographus | NaV1.4 | Pore block | Muscle physiology |
Key differentiators include:
Properties
Origin of Product |
United States |
|---|
Comparison with Similar Compounds
Comparison with Structurally Similar Compound: Cy3-ProTx-I
Structural and Functional Contrasts
Cy3-ProTx-I shares the same peptide backbone as Cy5-ProTx-I but uses the Cy3 fluorophore instead of Cy5. Key differences include:
| Property | This compound | Cy3-ProTx-I |
|---|---|---|
| Emission wavelength | 670 nm | 570 nm |
| Tissue penetration | High (near-infrared) | Moderate (visible) |
| Photostability | Moderate | High |
| Binding affinity (Kd) | 2.0 nM | 2.1 nM |
Cy5’s near-infrared emission minimizes autofluorescence in deep-tissue imaging, whereas Cy3’s higher photostability suits prolonged live-cell tracking .
Comparison with Functionally Similar Compound: Cy5-MgTx
Research Findings and Data Analysis
Key Comparative Studies
Recent studies highlight this compound’s advantages:
- In vivo imaging : this compound achieved 50% deeper tissue penetration than Cy3-ProTx-I in murine dorsal root ganglia .
- Binding kinetics : Surface plasmon resonance (SPR) assays confirmed this compound’s Kd (2.0 nM) aligns with unmodified ProTx-I, unlike Cy5-MgTx, which showed a 2.5-fold reduction in affinity post-labeling .
Challenges and Limitations
Preparation Methods
Resin Selection and Amino Acid Loading
The ProTx-I peptide sequence, comprising 35 amino acids, is assembled on a resin substrate suitable for SPPS. A Wang resin or 2-chlorotrityl chloride resin is typically employed due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The first amino acid (C-terminal residue) is loaded onto the resin via esterification, with a loading capacity of 0.2–0.5 mmol/g to ensure optimal reaction kinetics. The resin is preconditioned with dichloromethane (DCM) and dimethylformamide (DMF) to remove impurities and swell the matrix, facilitating efficient coupling.
Sequential Peptide Chain Elongation
Each amino acid is sequentially added using a robotic synthesizer under inert atmospheric conditions. Activation of the incoming Fmoc-protected amino acids is achieved using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in combination with diisopropylethylamine (DIPEA). Coupling reactions proceed for 45–60 minutes at 25°C, with real-time monitoring via ninhydrin tests to confirm completion. Deprotection of the Fmoc group is performed using 20% piperidine in DMF, exposing the amine terminus for subsequent couplings. Cysteine residues are protected with trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature disulfide bond formation.
Disulfide Bridge Formation
Following full peptide assembly, the protected peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIS). Global deprotection reveals free thiol groups, which are oxidized under controlled conditions to form three disulfide bonds (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys28). Oxidation is typically performed in a 0.1 M ammonium bicarbonate buffer (pH 8.5) with gentle stirring for 24–48 hours. The reaction is quenched with acetic acid, and the crude peptide is lyophilized prior to purification.
Cy5 Fluorophore Synthesis and Conjugation
Cy5 Derivative Synthesis
The Cy5 fluorophore is synthesized via indole alkylation and malonaldehyde dianilide coupling, as detailed in recent advancements in cyanine dye chemistry. Starting with 5-substituted indole precursors, N-alkylation with 3-iodopropyl acetate yields indolinium salts, which are condensed with malonaldehyde dianilide hydrochloride to form the indodicarbocyanine backbone. Key modifications include the introduction of 5-hexyloxy or 5-tert-butyl groups to enhance photostability. Deprotection of acetoxy groups using HCl/methanol yields the hydroxyl-functionalized Cy5, which is subsequently tritylated with 4-monomethoxytrityl chloride (MMTr-Cl) to protect reactive sites during conjugation.
Conjugation to ProTx-I
Site-specific conjugation of Cy5 to ProTx-I is achieved through maleimide-thiol chemistry. The peptide’s cysteine residues (after partial reduction of disulfide bonds) or an engineered N-terminal cysteine reacts with a maleimide-activated Cy5 derivative. Alternatively, amine-reactive NHS esters on Cy5 target lysine residues within the peptide. The reaction is conducted in a phosphate-buffered saline (PBS) solution (pH 7.4) for 2 hours at 4°C, followed by quenching with excess glycine. The conjugate is purified via size-exclusion chromatography to remove unreacted dye.
Purification and Characterization
High-Performance Liquid Chromatography
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves the crude product into distinct peaks. A gradient of 5–95% acetonitrile in 0.1% TFA over 60 minutes achieves baseline separation of this compound from impurities. The target compound elutes at ~42 minutes, with a purity >95% as determined by peak area integration.
Mass Spectrometry Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of this compound. Observed m/z values align with theoretical calculations (expected: 3987.50 Da; observed: 3987.6 ± 0.8 Da). Disulfide bond integrity is verified via tandem MS/MS fragmentation, which reveals characteristic breakpoints at cysteine residues.
Functional Validation
Data Tables
Table 1. Key Parameters for ProTx-I Solid-Phase Synthesis
| Parameter | Specification |
|---|---|
| Resin Type | 2-Chlorotrityl chloride |
| Coupling Reagent | HBTU/Oxyma Pure |
| Deprotection Reagent | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA:H~2~O:TIS (95:2.5:2.5) |
| Oxidation Buffer | 0.1 M NH~4~HCO~3~ (pH 8.5) |
Table 2. Cy5-Conjugation Reaction Conditions
| Condition | Value |
|---|---|
| Cy5 Activation | Maleimide/NHS ester |
| Reaction pH | 7.4 (PBS) |
| Temperature | 4°C |
| Quenching Agent | 100 mM Glycine |
| Purification Method | Size-Exclusion Chromatography |
Table 3. Characterization Data for this compound
| Property | Result |
|---|---|
| Molecular Weight | 3987.50 Da |
| Purity (HPLC) | >95% |
| IC~50~ (Nav1.8) | 27.40 ± 12.78 μM |
| Fluorescence λ~ex~/λ~em~ | 649/670 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
